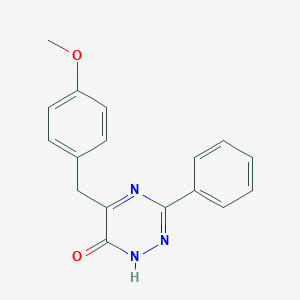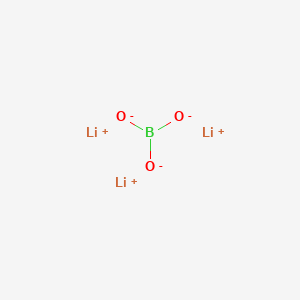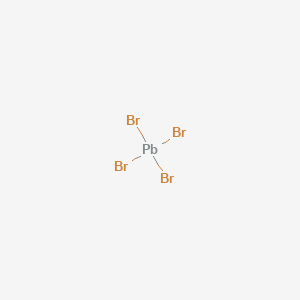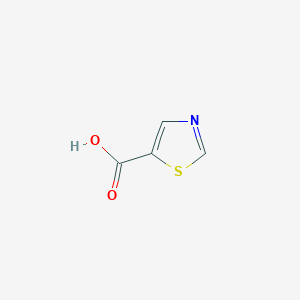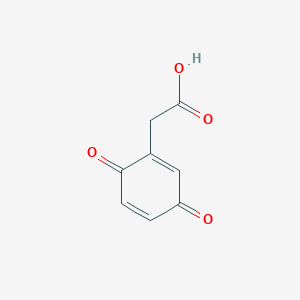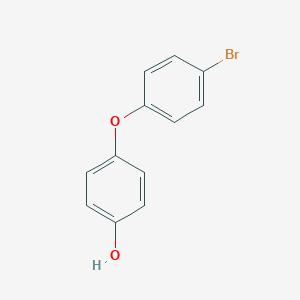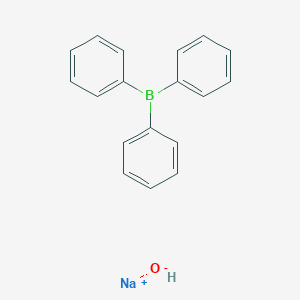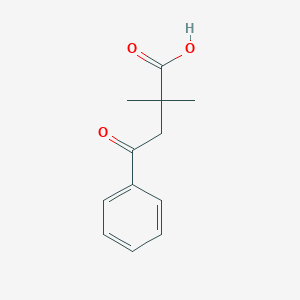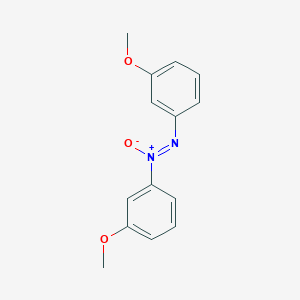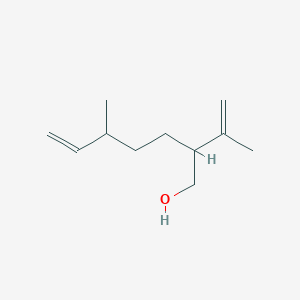
2-Isopropenyl-5-methyl-6-hepten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropenyl-5-methyl-6-hepten-1-ol, also known as IVM, is a naturally occurring compound found in the pheromone of the female tsetse fly. It has been studied extensively for its potential use as a tool in controlling the spread of tsetse fly-borne diseases such as African trypanosomiasis. In addition, IVM has shown promise in a range of scientific research applications, including as an insecticide, antiparasitic, and antitumor agent.
Mecanismo De Acción
The exact mechanism of action of 2-Isopropenyl-5-methyl-6-hepten-1-ol is not fully understood, but it is thought to act by disrupting the normal functioning of the nervous system in insects and parasites. In mammalian cells, this compound has been shown to interact with a specific receptor, leading to increased chloride ion influx and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
In addition to its insecticidal and antiparasitic effects, this compound has been shown to have a range of other biochemical and physiological effects. These include modulation of the immune system, anti-inflammatory activity, and effects on neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Isopropenyl-5-methyl-6-hepten-1-ol in laboratory experiments is its relatively low toxicity to mammals, making it a safer alternative to other insecticides and antiparasitic agents. However, its effectiveness can be limited by factors such as resistance development in target organisms and the need for repeated applications.
Direcciones Futuras
Future research directions for 2-Isopropenyl-5-methyl-6-hepten-1-ol could include further investigation of its potential as an antitumor agent, as well as its use in combination with other drugs for the treatment of parasitic infections. In addition, the development of new formulations and delivery methods could help to overcome some of the limitations of current this compound-based treatments.
Métodos De Síntesis
2-Isopropenyl-5-methyl-6-hepten-1-ol can be synthesized via a multi-step process starting from citral, a compound found in lemongrass oil. The first step involves the conversion of citral to citronellal, followed by the formation of isopulegol and subsequent oxidation to this compound.
Aplicaciones Científicas De Investigación
2-Isopropenyl-5-methyl-6-hepten-1-ol has been studied extensively for its potential use as an insecticide, particularly in the control of tsetse flies. It has also shown activity against a range of parasites, including those responsible for African trypanosomiasis, leishmaniasis, and schistosomiasis. In addition, this compound has been investigated for its potential as an antitumor agent, with promising results in preclinical studies.
Propiedades
Número CAS |
13066-55-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
5-methyl-2-prop-1-en-2-ylhept-6-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-5-10(4)6-7-11(8-12)9(2)3/h5,10-12H,1-2,6-8H2,3-4H3 |
Clave InChI |
HWIVLCCZJYXYJI-UHFFFAOYSA-N |
SMILES |
CC(CCC(CO)C(=C)C)C=C |
SMILES canónico |
CC(CCC(CO)C(=C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


